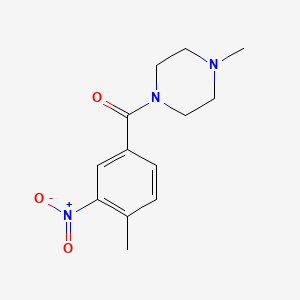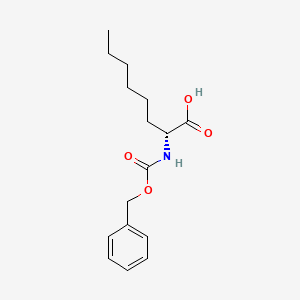
Z-D-2Aoc-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Z-D-2Aoc-OH, also known as 2Aoc-OH, is an organic compound that has been studied extensively in the scientific community due to its potential applications in various fields. It is a derivative of the amino acid phenylalanine and is commonly used in laboratory experiments.
Applications De Recherche Scientifique
Z-D-Z-D-2Aoc-OH has been studied extensively in the scientific community due to its potential applications in various fields. It has been used as a reagent in organic synthesis, as a building block for peptide synthesis, and as a ligand in coordination chemistry. It has also been used as a substrate in enzymatic reactions, as a catalyst in polymerization reactions, and as a molecular probe in biophysical studies.
Mécanisme D'action
The mechanism of action of Z-D-Z-D-2Aoc-OH is not fully understood. However, it is believed to act as a catalyst in various reactions due to its ability to form hydrogen bonds with other molecules. It is also believed to be involved in the formation of covalent bonds between molecules, thus facilitating the formation of complex structures.
Biochemical and Physiological Effects
The biochemical and physiological effects of Z-D-Z-D-2Aoc-OH are not fully understood. However, it has been shown to have antioxidant activity and has been studied for its potential use in the treatment of various diseases. In addition, it has been shown to have anti-inflammatory, anti-bacterial, and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using Z-D-Z-D-2Aoc-OH in laboratory experiments is its relative simplicity and cost-effectiveness. It is also a highly versatile compound and can be used in a wide variety of applications. However, the compound is not very stable and is prone to degradation if exposed to light or heat. In addition, the compound is toxic and should be handled with care.
Orientations Futures
The potential future directions for Z-D-Z-D-2Aoc-OH include further research into its biochemical and physiological effects, its potential use as a therapeutic agent, and its potential applications in the fields of organic synthesis and coordination chemistry. Additionally, further research into its synthesis method and its stability under different conditions could lead to more efficient production methods and improved stability of the compound. Finally, further research into its potential applications in biophysical studies and its potential use as a molecular probe could lead to new and exciting discoveries.
Méthodes De Synthèse
Z-D-Z-D-2Aoc-OH is synthesized through a process known as reductive amination. This process involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent such as sodium cyanoborohydride. This reaction results in the formation of an imine, which is then hydrolyzed to yield the desired product. The process is relatively simple and can be easily scaled up for larger-scale production.
Propriétés
IUPAC Name |
(2R)-2-(phenylmethoxycarbonylamino)octanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-2-3-4-8-11-14(15(18)19)17-16(20)21-12-13-9-6-5-7-10-13/h5-7,9-10,14H,2-4,8,11-12H2,1H3,(H,17,20)(H,18,19)/t14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWTXIAIUZAYHGB-CQSZACIVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Z-D-2Aoc-OH | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

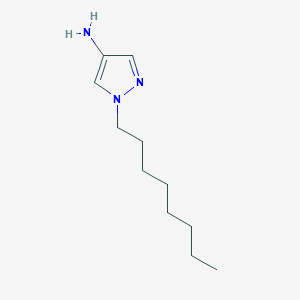
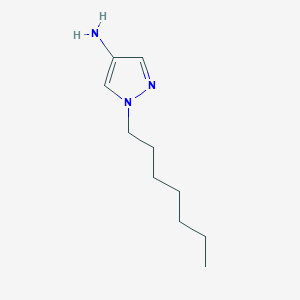
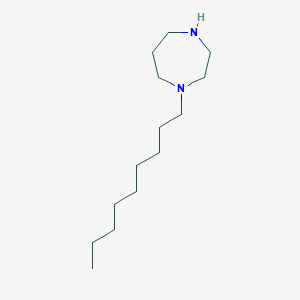
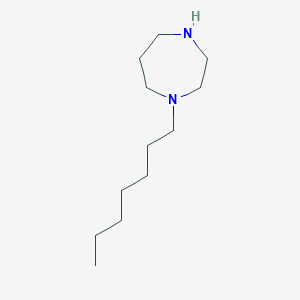
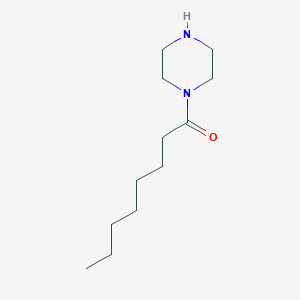
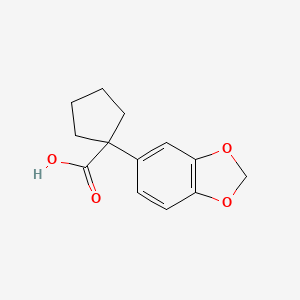


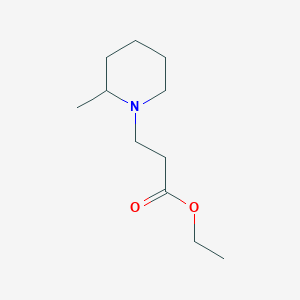
![Ethyl 3-[(3-methylbutyl)amino]propanoate](/img/structure/B6353254.png)

![(Butan-2-yl)[(4-tert-butylphenyl)methyl]amine](/img/structure/B6353268.png)

